(Z)-2-(hydroxymethyl)but-2-enoic acid

Description

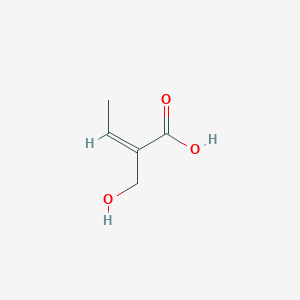

(Z)-2-(Hydroxymethyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a hydroxymethyl (-CH₂OH) substituent at the second carbon of a but-2-enoic acid backbone. The Z-configuration of the double bond introduces stereochemical specificity, influencing molecular interactions and biological activity.

Properties

CAS No. |

11042-14-1 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(Z)-2-(hydroxymethyl)but-2-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-2-4(3-6)5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2- |

InChI Key |

BAOHMJZBCIUQEO-RQOWECAXSA-N |

SMILES |

CC=C(CO)C(=O)O |

Isomeric SMILES |

C/C=C(/CO)\C(=O)O |

Canonical SMILES |

CC=C(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-hydroxymethyl-2-butenoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with formaldehyde, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.

Industrial Production Methods: In an industrial setting, the production of (Z)-2-hydroxymethyl-2-butenoic acid may involve the catalytic hydrogenation of crotonaldehyde followed by oxidation. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-(hydroxymethyl)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-butenoic acid.

Reduction: The double bond in the compound can be reduced to form (Z)-2-hydroxymethylbutanoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Hydrochloric acid or sulfuric acid as catalysts for nucleophilic substitution reactions.

Major Products:

Oxidation: 2-butenoic acid.

Reduction: (Z)-2-hydroxymethylbutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-(hydroxymethyl)but-2-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-2-hydroxymethyl-2-butenoic acid involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxyl group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems. These interactions can modulate metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of (Z)-2-(hydroxymethyl)but-2-enoic acid and its analogues:

Key Observations:

Hydroxymethyl vs.

Amino and Oxo Substitutions: The isopropylamino and oxo groups in (Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic acid introduce hydrogen-bond acceptor/donor sites, likely improving binding affinity in biological systems compared to the target compound .

Ester Derivatives: The esterification of α,β-unsaturated acids, as in (Z,Z)-Hex-3-en-1-yl 2-methylbut-2-enoate, reduces acidity (pKa ~4–5 for esters vs. ~2–3 for carboxylic acids) and increases volatility, making such derivatives suitable for flavorants .

Chemical Reactivity and Stability

- α,β-Unsaturation: The conjugated double bond in this compound facilitates Michael addition reactions and Diels-Alder cycloadditions, similar to other α,β-unsaturated acids like 2-methylbut-2-enoic acid .

- Steric and Electronic Effects : The Z-configuration may hinder nucleophilic attack at the β-carbon compared to E-isomers due to steric crowding near the hydroxymethyl group .

- Thermal Stability: Esters like (Z,Z)-Hex-3-en-1-yl 2-methylbut-2-enoate exhibit higher thermal stability than free carboxylic acids, as seen in their use in high-temperature food processing .

Q & A

Basic Research Questions

Q. What synthetic methodologies yield (Z)-2-(hydroxymethyl)but-2-enoic acid with high stereochemical purity?

- Methodology : Partial hydrogenation of the corresponding alkyne precursor (e.g., but-2-ynoic acid derivatives) using a Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline) achieves syn-addition of hydrogen, producing the (Z)-alkene isomer with >95% stereochemical purity. Reaction monitoring via gas chromatography (g.l.c.) confirms isomer distribution .

- Critical Analysis : Lindlar catalyst selectivity is pH- and solvent-dependent. Contamination by (E)-isomers may arise if reaction conditions (e.g., temperature, hydrogen pressure) are not tightly controlled.

Q. Which spectroscopic techniques are optimal for distinguishing (Z) and (E) isomers of hydroxymethyl-substituted butenoic acids?

- Methodology :

- NMR : H-NMR coupling constants () between vinyl protons: (Z)-isomers exhibit smaller values (~10–12 Hz) due to cis geometry, whereas (E)-isomers show larger values (~15–18 Hz) .

- IR Spectroscopy : Carboxylic acid O-H stretching (~2500–3000 cm) and conjugated C=O stretching (~1680–1720 cm) differ slightly due to intramolecular hydrogen bonding in the (Z)-isomer.

Q. How does the hydroxymethyl group influence the compound’s stability in aqueous solutions?

- Methodology :

- pH Stability Studies : Conduct kinetic assays under varying pH (2–10) and monitor degradation via UV-Vis spectroscopy (λ ~210–230 nm for α,β-unsaturated acids).

- Hydrogen Bonding Analysis : Computational modeling (DFT) identifies intramolecular H-bonding between the hydroxymethyl and carboxylic acid groups, stabilizing the (Z)-isomer in polar solvents .

Advanced Research Questions

Q. What computational approaches predict the isomerization kinetics of this compound under catalytic conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for Z→E isomerization pathways. Solvent effects (e.g., water vs. DMSO) are modeled using polarizable continuum models (PCMs).

- Kinetic Monte Carlo Simulations : Simulate isomerization rates under varying temperatures and catalysts (e.g., Brønsted acids or metal ions) .

- Data Interpretation : Experimental validation via time-resolved FT-IR or NMR spectroscopy is critical to confirm computational predictions.

Q. How can metabolic pathways of this compound be traced in in vitro toxicity assays?

- Methodology :

- Isotope Labeling : Synthesize C-labeled analogs to track metabolic intermediates via LC-MS/MS.

- Enzyme Inhibition Studies : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify metabolites (e.g., hydroxylated or conjugated derivatives) using high-resolution mass spectrometry (HRMS) .

- Challenges : Differentiate between enzymatic and non-enzymatic degradation products. Use control assays with heat-inactivated enzymes.

Q. What strategies resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?

- Methodology :

- Reaction Optimization : Systematically vary diene/dienophile electronic profiles (e.g., electron-rich vs. electron-deficient dienophiles) and solvent polarity.

- Kinetic vs. Thermodynamic Control : Monitor endo/exo selectivity via H-NMR or X-ray crystallography of adducts.

Key Research Gaps

- Stereochemical Purity in Scalable Synthesis : Current methods (e.g., Lindlar catalyst) require optimization for large-scale production without compromising selectivity.

- In Vivo Metabolic Fate : Limited data on tissue-specific distribution and long-term toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.